REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[Na].[NH2:7][CH:8]1[C:15](=[O:16])[N:14]2[CH:9]1[S:10][CH2:11][C:12]([CH3:20])=[C:13]2[C:17]([OH:19])=[O:18].ClC[CH2:23][C:24]([CH3:29])([CH3:28])[C:25]([O-])=[O:26]>C(OC(=O)C)C>[C:25]([O:4][CH2:3][O:18][C:17]([C:13]1[N:14]2[CH:9]([S:10][CH2:11][C:12]=1[CH3:20])[CH:8]([NH2:7])[C:15]2=[O:16])=[O:19])(=[O:26])[C:24]([CH3:29])([CH3:28])[CH3:23] |^1:5|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1C2SCC(=C(N2C1=O)C(=O)O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClCCC(C(=O)[O-])(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethylacetate
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCOC(=O)C=1N2C(C(C2SCC1C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |